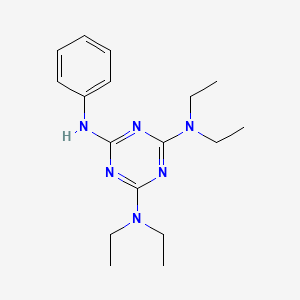
N~2~,N~2~,N~4~,N~4~-tetraethyl-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~,N~4~,N~4~-tetraethyl-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine, commonly known as TEPT, is a triazine compound that has been extensively studied in scientific research for its potential applications in various fields. TEPT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 354.47 g/mol.
Applications De Recherche Scientifique
TEPT has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, TEPT has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activity. In pharmacology, TEPT has been studied for its potential as an antitumor agent and as a modulator of the immune system. In materials science, TEPT has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and fluorescent polymers.
Mécanisme D'action
TEPT is a triazine compound that has been shown to interact with biomolecules through hydrogen bonding and π-π interactions. In biochemistry, TEPT has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activity. TEPT has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase, through the formation of stable complexes with the enzymes.
Biochemical and Physiological Effects:
TEPT has been shown to have a range of biochemical and physiological effects, depending on the specific application. In biochemistry, TEPT has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activity. In pharmacology, TEPT has been shown to have antitumor activity in vitro and in vivo, as well as immunomodulatory effects. In materials science, TEPT has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and fluorescent polymers.
Avantages Et Limitations Des Expériences En Laboratoire
TEPT has several advantages as a research tool, including its high solubility in organic solvents, its stability under a range of conditions, and its ability to interact with biomolecules through hydrogen bonding and π-π interactions. However, TEPT also has some limitations, including its relatively high cost, the multi-step synthesis required to obtain the compound, and the potential for non-specific binding to biomolecules.
Orientations Futures
Future research on TEPT could focus on several areas, including the development of new synthetic methods for the compound, the characterization of its interactions with biomolecules at the molecular level, and the identification of new applications for the compound in biochemistry, pharmacology, and materials science. Additionally, research could focus on the development of TEPT-based sensors and probes for the detection of biomolecules and other analytes in complex samples.
Méthodes De Synthèse
TEPT can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with ethyl orthoformate and ammonium acetate. The final product is obtained by amination of the intermediate product with hydrazine hydrate. The synthesis of TEPT is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.
Propriétés
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6/c1-5-22(6-2)16-19-15(18-14-12-10-9-11-13-14)20-17(21-16)23(7-3)8-4/h9-13H,5-8H2,1-4H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMAVOZHOMYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=CC=C2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)

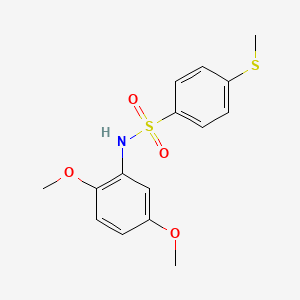
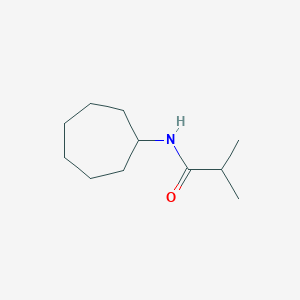
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
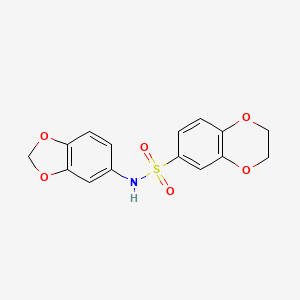
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
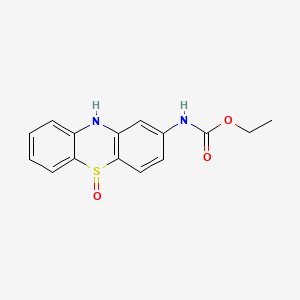
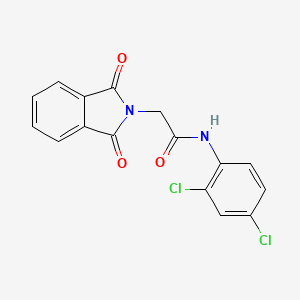
![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)
![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)